5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Brand Name: Vulcanchem
CAS No.: 866013-81-2
VCID: VC6118236
InChI: InChI=1S/C10H8BrN3O3S/c1-5(15)4-8-12-10(18-14-8)13-9(16)6-2-3-7(11)17-6/h2-3H,4H2,1H3,(H,12,13,14,16)
SMILES: CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)Br
Molecular Formula: C10H8BrN3O3S
Molecular Weight: 330.16

5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide

CAS No.: 866013-81-2

Cat. No.: VC6118236

Molecular Formula: C10H8BrN3O3S

Molecular Weight: 330.16

* For research use only. Not for human or veterinary use.

5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide - 866013-81-2

Specification

CAS No. 866013-81-2
Molecular Formula C10H8BrN3O3S
Molecular Weight 330.16
IUPAC Name 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Standard InChI InChI=1S/C10H8BrN3O3S/c1-5(15)4-8-12-10(18-14-8)13-9(16)6-2-3-7(11)17-6/h2-3H,4H2,1H3,(H,12,13,14,16)
Standard InChI Key HZJUBCGJUPMSBT-UHFFFAOYSA-N
SMILES CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure integrates three distinct heterocyclic components:

  • A 5-bromofuran-2-carboxamide moiety, which contributes aromaticity and electrophilic reactivity due to the electron-withdrawing bromine substituent .

  • A 1,2,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and hydrogen-bonding capabilities .

  • A 2-oxopropyl side chain attached to the thiadiazole ring, introducing a ketone functional group that enhances solubility and provides a site for further chemical modification .

The molecular formula C₁₀H₈BrN₃O₃S (molecular weight: 330.16 g/mol) reflects its heteroatom-rich composition . The InChIKey HZJUBCGJUPMSBT-UHFFFAOYSA-N confirms its stereochemical uniqueness and facilitates database interoperability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₈BrN₃O₃S
Molecular Weight330.16 g/mol
Exact Mass328.946975 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (O, N, S atoms)
Polar Surface Area93.7 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum (500 MHz, DMSO-d₆) reveals critical insights into the compound’s electronic environment :

  • δ 18.01 ppm: A singlet attributable to the thiadiazole proton, shielded by the electron-deficient ring system.

  • δ 6.8–7.2 ppm: Multiplet signals corresponding to the furan ring protons, with coupling patterns influenced by the bromine substituent.

  • δ 2.5–3.1 ppm: Resonances from the 2-oxopropyl methylene groups, split due to diastereotopic effects.

  • δ 9.3 ppm: A broad singlet representing the amide NH proton, indicative of hydrogen bonding with DMSO .

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Thiadiazole C-H18.01Singlet1H
Furan C-H6.8–7.2Multiplet2H
CH₂ (2-oxopropyl)2.5–3.1Multiplet2H
Amide NH9.3Broad1H

Synthetic Considerations

While no direct synthesis protocol for this compound is disclosed in the literature, its structure suggests plausible routes:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with α-keto acids could yield the 1,2,4-thiadiazole core .

  • Amide Coupling: Reaction of 5-bromofuran-2-carboxylic acid with 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole via EDCI/HOBt-mediated coupling .

  • Side Chain Introduction: Alkylation of a pre-formed thiadiazole intermediate with chloroacetone under basic conditions .

Challenges include minimizing sulfur oxidation and ensuring regioselectivity during heterocycle formation. Chromatographic purification (e.g., silica gel, eluent: EtOAc/hexane) would likely be required to isolate the product .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value of ~3.2 (estimated via ChemAxon) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (93.7 Ų) aligns with drugs targeting central nervous system receptors, though its actual biodistribution remains unstudied .

Metabolic Stability

The thiadiazole ring resists cytochrome P450-mediated oxidation, while the furan moiety may undergo oxidative cleavage to reactive intermediates—a potential toxicity concern .

Computational Modeling Insights

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative regions localized on the thiadiazole sulfur (-0.32 e) and furan oxygen (-0.28 e), favoring dipole-dipole interactions .

Industrial and Research Applications

Pharmaceutical Development

As a lead compound for:

  • Neurodegenerative diseases: ROCK inhibition may promote axonal regeneration .

  • Oncology: Potential CDC7 kinase inhibition for antiproliferative effects .

Material Science

The conjugated π-system could serve as a fluorescent probe or organic semiconductor precursor, though empirical studies are lacking .

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